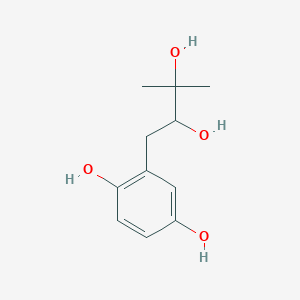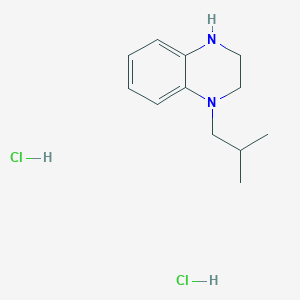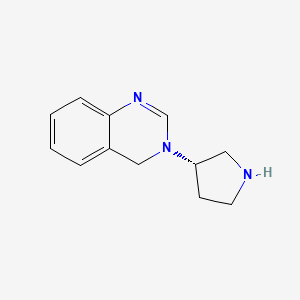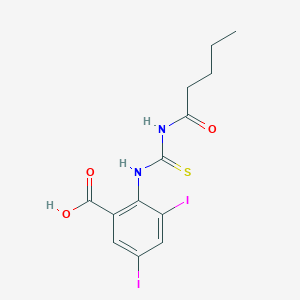
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid is a complex organic compound characterized by the presence of iodine atoms and a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid typically involves multiple steps, starting from a benzoic acid derivative. The introduction of iodine atoms at the 3 and 5 positions can be achieved through iodination reactions using iodine or iodine monochloride. The pentanoylcarbamothioylamino group is introduced through a series of reactions involving the formation of an amide bond and subsequent thioylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination and amide formation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid has several scientific research applications:
Chemistry: It can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and functional groups present in the compound can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diiodosalicylic acid: Similar in structure but lacks the pentanoylcarbamothioylamino group.
2-Hydroxy-3,5-diiodobenzoic acid: Another related compound with hydroxyl and iodine groups.
Propiedades
Número CAS |
586391-25-5 |
|---|---|
Fórmula molecular |
C13H14I2N2O3S |
Peso molecular |
532.14 g/mol |
Nombre IUPAC |
3,5-diiodo-2-(pentanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C13H14I2N2O3S/c1-2-3-4-10(18)16-13(21)17-11-8(12(19)20)5-7(14)6-9(11)15/h5-6H,2-4H2,1H3,(H,19,20)(H2,16,17,18,21) |
Clave InChI |
KDBZMYPNYGSOQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC(=S)NC1=C(C=C(C=C1I)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


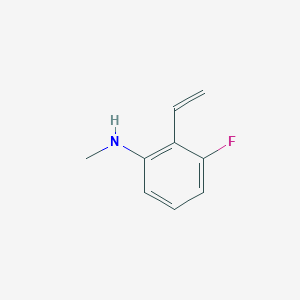
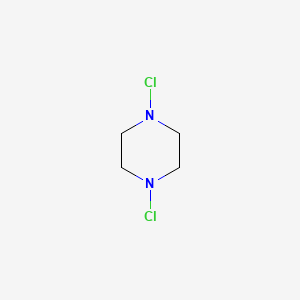
![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)

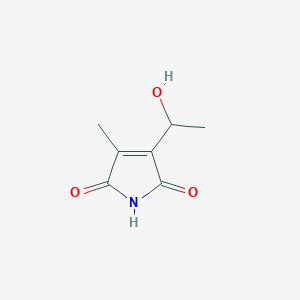

![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)


